molecular formula C17H23NO7 B4097920 1-[3-(3-Morpholin-4-ylpropoxy)phenyl]ethanone;oxalic acid

1-[3-(3-Morpholin-4-ylpropoxy)phenyl]ethanone;oxalic acid

Cat. No.: B4097920
M. Wt: 353.4 g/mol
InChI Key: AHIFSPRMMRUBRU-UHFFFAOYSA-N
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Description

1-[3-(3-Morpholin-4-ylpropoxy)phenyl]ethanone;oxalic acid is a chemical compound with the molecular formula C15H21NO3 It is known for its unique structure, which includes a morpholine ring and an ethanone group

Preparation Methods

The synthesis of 1-[3-(3-Morpholin-4-ylpropoxy)phenyl]ethanone;oxalic acid typically involves several steps:

    Synthetic Routes: The preparation begins with the reaction of 3-(3-Morpholin-4-ylpropoxy)phenyl ethanone with oxalic acid. This reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

    Reaction Conditions: The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the reaction. For instance, the use of anhydrous solvents and inert atmospheres can be crucial in preventing unwanted side reactions.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(3-Morpholin-4-ylpropoxy)phenyl]ethanone;oxalic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or ethanone group is replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[3-(3-Morpholin-4-ylpropoxy)phenyl]ethanone;oxalic acid has several scientific research applications:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: In biological research, it is used to study the interactions between small molecules and biological targets. Its ability to modulate biological pathways makes it a valuable tool in understanding cellular processes.

    Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[3-(3-Morpholin-4-ylpropoxy)phenyl]ethanone;oxalic acid involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

    Pathways Involved: The specific pathways affected by this compound depend on its structure and the biological context. For example, it may inhibit or activate certain enzymes, leading to altered metabolic or signaling pathways.

Comparison with Similar Compounds

1-[3-(3-Morpholin-4-ylpropoxy)phenyl]ethanone;oxalic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-[3-(4-Morpholinyl)propoxy]phenyl ethanone and 1-[3-(3-Morpholin-4-ylpropoxy)phenyl]ethanone are structurally related but differ in their functional groups or substituents.

    Uniqueness: The presence of the morpholine ring and ethanone group in this compound gives it distinct chemical and biological properties. These features make it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(3-morpholin-4-ylpropoxy)phenyl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.C2H2O4/c1-13(17)14-4-2-5-15(12-14)19-9-3-6-16-7-10-18-11-8-16;3-1(4)2(5)6/h2,4-5,12H,3,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIFSPRMMRUBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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